4-nitro-3-(3,5-dichlorophenoxy)pyridine N-oxide
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Overview
Description
4-nitro-3-(3,5-dichlorophenoxy)pyridine N-oxide is a chemical compound with a complex structure that includes a nitro group, dichlorophenoxy group, and pyridine N-oxide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-3-(3,5-dichlorophenoxy)pyridine N-oxide typically involves a multi-step process. One common method starts with the nitration of pyridine N-oxide using a mixture of nitric acid and sulfuric acid. This step is highly exothermic and requires careful temperature control to avoid polynitration and by-product formation . The nitrated product is then reacted with 3,5-dichlorophenol under specific conditions to yield the final compound .
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow synthesis techniques. This method enhances safety and efficiency by minimizing the accumulation of highly energetic intermediates and ensuring better temperature control . Continuous extraction and optimized reaction conditions are used to achieve high yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-nitro-3-(3,5-dichlorophenoxy)pyridine N-oxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Peracids such as peracetic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-nitro-3-(3,5-dichlorophenoxy)pyridine N-oxide has several applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fine chemicals and as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 4-nitro-3-(3,5-dichlorophenoxy)pyridine N-oxide involves its interaction with specific molecular targets. The nitro group can act as an electron-withdrawing group, influencing the reactivity of the compound. The dichlorophenoxy group can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding to biological targets . The pyridine N-oxide moiety can act as a mild Lewis base, activating certain Lewis acidic parts of molecules and increasing their reactivity towards nucleophiles .
Comparison with Similar Compounds
4-nitro-3-(3,5-dichlorophenoxy)pyridine N-oxide can be compared with other similar compounds such as:
4-nitropyridine N-oxide: Lacks the dichlorophenoxy group, making it less hydrophobic and potentially less biologically active.
3,5-dichlorophenoxyacetic acid: Lacks the pyridine N-oxide moiety, which reduces its ability to act as a Lewis base.
4-nitro-3,5-dichloropyridine: Lacks the phenoxy group, which may affect its binding properties and reactivity.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
509076-61-3 |
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Molecular Formula |
C11H6Cl2N2O4 |
Molecular Weight |
301.08 g/mol |
IUPAC Name |
3-(3,5-dichlorophenoxy)-4-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C11H6Cl2N2O4/c12-7-3-8(13)5-9(4-7)19-11-6-14(16)2-1-10(11)15(17)18/h1-6H |
InChI Key |
LAVZZRKNXLGILT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[N+](=CC(=C1[N+](=O)[O-])OC2=CC(=CC(=C2)Cl)Cl)[O-] |
Origin of Product |
United States |
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